Cas no 2649087-91-0 (2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acid)

2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acid structure
2649087-91-0 structure
商品名:2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acid
CAS番号:2649087-91-0
MF:C9H12FNO2
メガワット:185.195486068726
CID:5665798
PubChem ID:165894262

2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acid 化学的及び物理的性質

名前と識別子

    • 2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
    • EN300-27729396
    • 2649087-91-0
    • 2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acid
    • インチ: 1S/C9H12FNO2/c10-9-5(4-8(12)13)3-6-1-2-7(9)11-6/h4,6-7,9,11H,1-3H2,(H,12,13)/b5-4-
    • InChIKey: JOTAEEKMNHHBPG-PLNGDYQASA-N
    • ほほえんだ: FC1/C(=C\C(=O)O)/CC2CCC1N2

計算された属性

  • せいみつぶんしりょう: 185.08520679g/mol
  • どういたいしつりょう: 185.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -2

2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27729396-0.5g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0 95.0%
0.5g
$1043.0 2025-03-19
Enamine
EN300-27729396-0.05g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0 95.0%
0.05g
$912.0 2025-03-19
Enamine
EN300-27729396-1.0g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0 95.0%
1.0g
$1086.0 2025-03-19
Enamine
EN300-27729396-5g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0
5g
$3147.0 2023-09-10
Enamine
EN300-27729396-1g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0
1g
$1086.0 2023-09-10
Enamine
EN300-27729396-10g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0
10g
$4667.0 2023-09-10
Enamine
EN300-27729396-10.0g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0 95.0%
10.0g
$4667.0 2025-03-19
Enamine
EN300-27729396-2.5g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0 95.0%
2.5g
$2127.0 2025-03-19
Enamine
EN300-27729396-0.25g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0 95.0%
0.25g
$999.0 2025-03-19
Enamine
EN300-27729396-0.1g
2-[(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylidene]acetic acid
2649087-91-0 95.0%
0.1g
$956.0 2025-03-19

2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acid 関連文献

2-(3Z)-2-fluoro-8-azabicyclo3.2.1octan-3-ylideneacetic acidに関する追加情報

Compound CAS No: 2649087-91-0 - 2-(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylideneacetic Acid

The compound with CAS number 2649087-91-0, known as 2-(3Z)-2-fluoro-8-azabicyclo[3.2.1]octan-3-ylideneacetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which incorporates a fluoro substituent and an acetic acid moiety, making it a promising candidate for various applications in drug discovery and development.

The structural complexity of this compound lies in its bicyclic framework, specifically the 8-azabicyclo[3.2.1]octane system, which is a derivative of the bicyclo[3.2.1]octane skeleton commonly found in natural products and synthetic compounds with bioactive properties. The presence of the fluoro group at the 2-position introduces additional electronic effects, potentially enhancing the compound's stability and reactivity in biological systems.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents, particularly in the treatment of central nervous system disorders such as depression and anxiety. The Z configuration at the 3-position suggests that this compound may exhibit stereoselective interactions with target proteins, a critical factor in drug design for achieving high specificity and efficacy.

In terms of synthesis, researchers have employed advanced methodologies to construct the bicyclic framework, including ring-closing metathesis and multi-component reactions, which have enabled efficient access to this complex structure. The integration of fluorine into organic molecules has been a focal point in medicinal chemistry due to its ability to modulate physical properties such as lipophilicity and metabolic stability.

Preliminary pharmacological evaluations have demonstrated that this compound exhibits potent activity against key targets associated with neurodegenerative diseases, such as acetylcholinesterase and monoamine oxidase enzymes. These findings underscore its potential as a candidate for further preclinical testing and development into a clinically relevant drug.

Moreover, computational studies utilizing molecular docking and dynamics simulations have provided insights into the binding modes of this compound with its target proteins, revealing critical interactions that contribute to its bioactivity. Such studies are pivotal in guiding iterative optimization strategies to enhance potency and selectivity.

In conclusion, the compound CAS No: 2649087-91-0 represents a significant advancement in the realm of organic synthesis and drug discovery, offering a versatile platform for exploring new therapeutic interventions across diverse disease states.

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